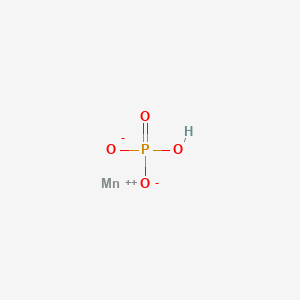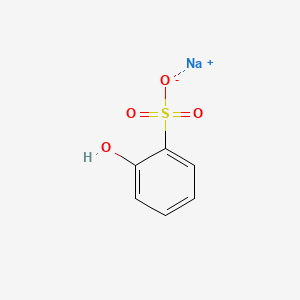
Tungstate
Übersicht
Beschreibung
Tungstate is a compound containing the this compound ion, which is composed of tungsten and oxygen. This compound ions are typically found in salts and minerals, such as scheelite (calcium this compound) and wolframite (iron manganese this compound). This compound compounds are known for their high density and unique chemical properties, making them valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tungstate compounds can be synthesized through various methods, including:
Hydrothermal Method: This involves reacting tungsten trioxide with a suitable base, such as sodium hydroxide, under high temperature and pressure conditions to form sodium this compound.
High-Temperature Calcination: Tungsten trioxide is reacted with a base at high temperatures to form this compound salts.
Microwave Solid Phase Synthesis: This method uses microwave radiation to heat the reactants, resulting in the formation of this compound compounds.
Industrial Production Methods
In industrial settings, this compound compounds are often produced by digesting tungsten ores, such as wolframite and scheelite, in a basic solution. For example, sodium this compound can be produced by treating tungsten ores with sodium hydroxide and water, followed by crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tungstate compounds undergo various chemical reactions, including:
Oxidation and Reduction: This compound ions can act as mild oxidizing agents, facilitating electron transfer reactions.
Substitution Reactions: This compound ions can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Hydrochloric Acid: Used to convert sodium this compound to tungsten trioxide.
Sodium Hydroxide: Used to reverse the reaction and regenerate sodium this compound from tungsten trioxide.
Major Products
Tungsten Trioxide: Formed by treating sodium this compound with hydrochloric acid.
Sodium this compound: Regenerated from tungsten trioxide using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Tungstate compounds have a wide range of applications in scientific research, including:
Electrochemical Applications: Used in supercapacitors, lithium-ion batteries, and sodium-ion batteries due to their excellent electrochemical properties.
Medical Applications: Used as diagnostic agents for diabetes and in enhancing insulin activity and glucose metabolism.
Materials Science: Applied in the manufacture of fireproofing fabrics and anti-corrosive agents.
Wirkmechanismus
Tungstate ions primarily exert their effects through their ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, they act as mild oxidizing agents, enhancing the reactivity of other substances by altering their chemical structure. This reactivity is crucial in processes such as the production of phosphors and organic synthesis . The efficiency of this compound ions as catalysts is attributed to their stability and ability to form complex compounds with transitional states during reactions, lowering activation energies and increasing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Tungstate compounds are often compared with molybdate compounds due to their similar chemical properties. Both this compound and molybdate ions can form complex structures and exhibit similar reactivity. this compound compounds are generally denser and have higher melting points compared to molybdate compounds . Similar compounds include:
Molybdate: Contains molybdenum and oxygen, similar to this compound.
Chromate: Contains chromium and oxygen, and shares some chemical properties with this compound.
This compound compounds are unique due to their high density, stability, and versatile applications in various fields, making them valuable in both industrial and scientific research.
Eigenschaften
IUPAC Name |
dioxido(dioxo)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.W/q;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZMCDFOULPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4W-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51682-10-1 (Parent), Array | |
| Record name | Tungstate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
247.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12737-86-9, 51682-10-1 | |
| Record name | Tungstate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUNGSTATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)



![3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B3426272.png)



